N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Overview
Description
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine is a heterocyclic compound with the empirical formula C7H13N3O and a molecular weight of 155.20 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom. The presence of the ethyl group and the ethanamine moiety makes it a versatile building block in organic synthesis and pharmaceutical research.
Scientific Research Applications
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
Target of Action
The primary targets of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
As a part of the 1,2,4-oxadiazole family, it may have potential anti-infective activity . .
Safety and Hazards
Future Directions
The future directions for “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is a current area of research interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds that can be further utilized in organic synthesis and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- N-Methyl[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]methanamine
Uniqueness
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-6-9-7(11-10-6)5-8-4-2/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORJMPJTSJZXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650858 | |
Record name | N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-04-2 | |
Record name | N,3-Diethyl-1,2,4-oxadiazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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